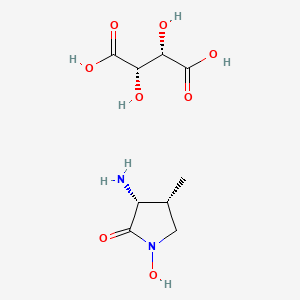
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt is a complex organic compound with multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt involves several steps, including the formation of the pyrrolidinone ring and the introduction of the amino and hydroxy groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the carbonyl group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2S,3S)-2,3-Dihydroxysuccinicacid
- (3R,4R)-3-Hydroxy-4-methylpyrrolidin-2-one
Uniqueness
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2S,3S)-2,3-Dihydroxysuccinicacidsalt is unique due to its combination of functional groups and chiral centers, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H16N2O8 |
|---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C5H10N2O2.C4H6O6/c1-3-2-7(9)5(8)4(3)6;5-1(3(7)8)2(6)4(9)10/h3-4,9H,2,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-,4-;1-,2-/m10/s1 |
InChI-Schlüssel |
NGPWQCGVOGYXAG-KQSXIRJHSA-N |
Isomerische SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1CN(C(=O)C1N)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)

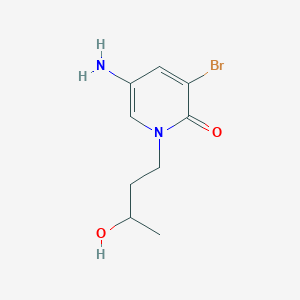
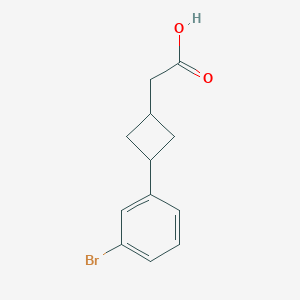
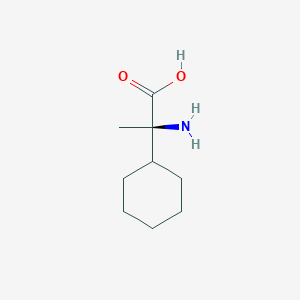
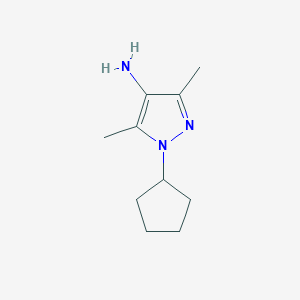

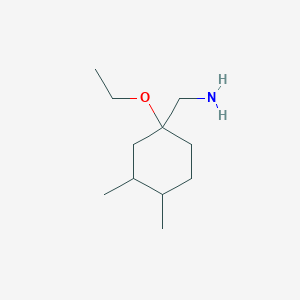
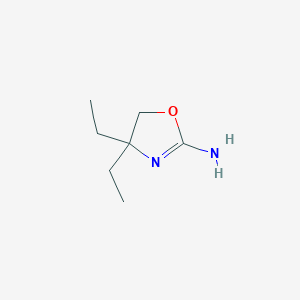
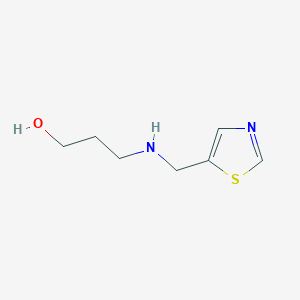

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
